molecular formula C11H13ClN2O2 B1455656 3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1353501-30-0

3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No. B1455656
M. Wt: 240.68 g/mol
InChI Key: LBAHEPVOMXFFJL-UHFFFAOYSA-N
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Description

“3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a chemical compound with the molecular formula C11H14ClN3O . It is a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound, respectively.

Scientific Research Applications

For each application, the analysis would typically include:

In this application, two metal-organic coordination polymers, LIFM-ZJY-1 and LIFM-ZJY-2, were synthesized by the self-assembly of 9-(4-carboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid with Cd(II) and Zn(II) metal salts . These materials showed excitation wavelength, temperature, and time-dependence afterglow properties . Given their unique fluorescence and dynamic afterglow properties, they were demonstrated for applications in multidimensional dynamic information encryption .

Future Directions

Benzoxazole derivatives have shown potential in various fields such as pharmaceuticals and agrochemicals . They have been studied for their anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, and antitubercular activities . Therefore, “3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride”, as a benzoxazole derivative, could be a potential candidate for future research in these areas.

properties

IUPAC Name

3-pyrrolidin-3-yl-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-11-13(8-5-6-12-7-8)9-3-1-2-4-10(9)15-11;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAHEPVOMXFFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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